
3-Desethenyl-3-methyl Cefdinir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Desethenyl-3-methyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The molecular formula of this compound is C13H13N5O5S2, and it has a molecular weight of 383.40 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desethenyl-3-methyl Cefdinir involves multiple steps, starting from the core structure of CefdinirSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, ensuring consistent quality and compliance with regulatory standards .
化学反応の分析
Types of Reactions: 3-Desethenyl-3-methyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s antibacterial properties.
Reduction: Reduction reactions can alter the nitroso group, impacting the compound’s stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed:
科学的研究の応用
3-Desethenyl-3-methyl Cefdinir has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of cephalosporin antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity and resistance mechanisms.
Medicine: Research on this compound focuses on its potential as an antibiotic for treating various bacterial infections.
作用機序
3-Desethenyl-3-methyl Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
類似化合物との比較
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefpodoxime: A cephalosporin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 3-Desethenyl-3-methyl Cefdinir is unique due to its specific structural modifications, which can result in different pharmacological properties and potential advantages in certain clinical scenarios .
特性
分子式 |
C13H13N5O5S2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6+/t7-,11-/m1/s1 |
InChIキー |
FMPXXFJEIVCXCL-GBRZKSRVSA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


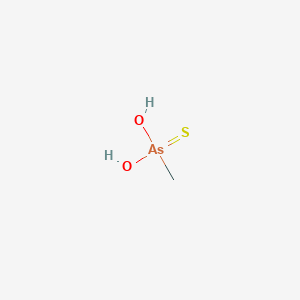
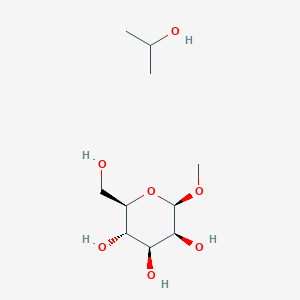

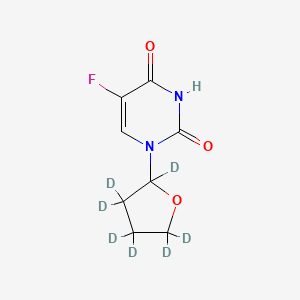
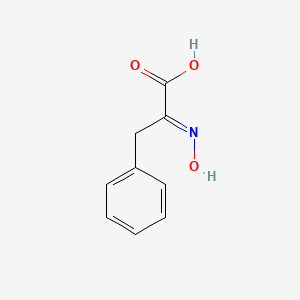
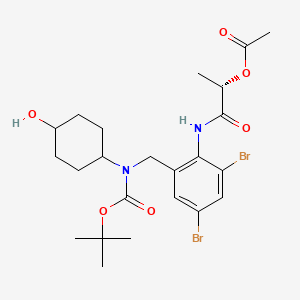
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
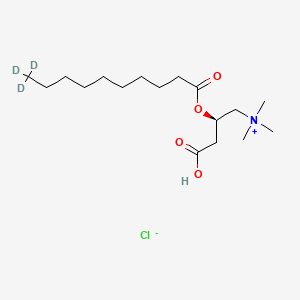
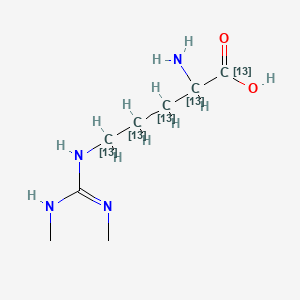
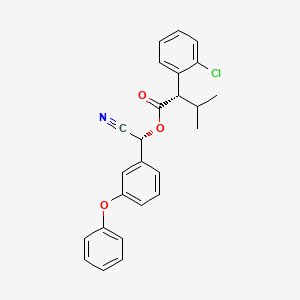
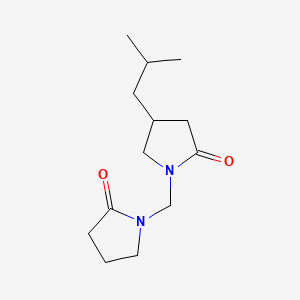
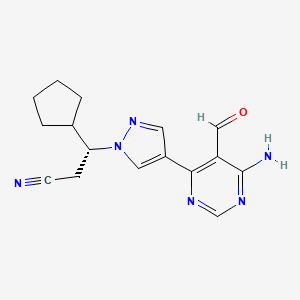

![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
